

(5-Bromopentyl)malonic Acid Diethyl Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (5-Bromopentyl)malonic Acid
Diethyl Ester

Cat. No.: B162530

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This technical guide provides an in-depth overview of **(5-Bromopentyl)malonic acid diethyl ester**, a key alkylating agent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, supported by detailed experimental protocols and visual diagrams to facilitate understanding and practical implementation.

Core Properties and Synthesis

(5-Bromopentyl)malonic acid diethyl ester, also known as Diethyl (5-bromopentyl)propanedioate, is a valuable intermediate in organic and pharmaceutical chemistry.^[1] Its utility stems from the presence of a reactive bromine atom, which makes it an excellent electrophile for nucleophilic substitution reactions.^[1]

Table 1: Chemical and Physical Properties of **(5-Bromopentyl)malonic acid diethyl ester**

Property	Value	Reference
CAS Number	1906-95-2	[1] [2] [3]
Molecular Formula	C ₁₂ H ₂₁ BrO ₄	[1]
Molecular Weight	309.20 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Synonyms	Diethyl (5-bromopentyl)malonate, Diethyl 2-(5-bromopentyl)propanedioate	[1]

The synthesis of **(5-Bromopentyl)malonic acid diethyl ester** is typically achieved through the alkylation of diethyl malonate with a suitable five-carbon electrophile, most commonly 1,5-dibromopentane. This reaction is a classic example of malonic ester synthesis, which exploits the acidity of the α -hydrogen in diethyl malonate.[\[4\]](#)

Experimental Protocol: Synthesis of **(5-Bromopentyl)malonic acid diethyl ester**

This protocol is adapted from the general procedure for the alkylation of diethyl malonate.

Materials:

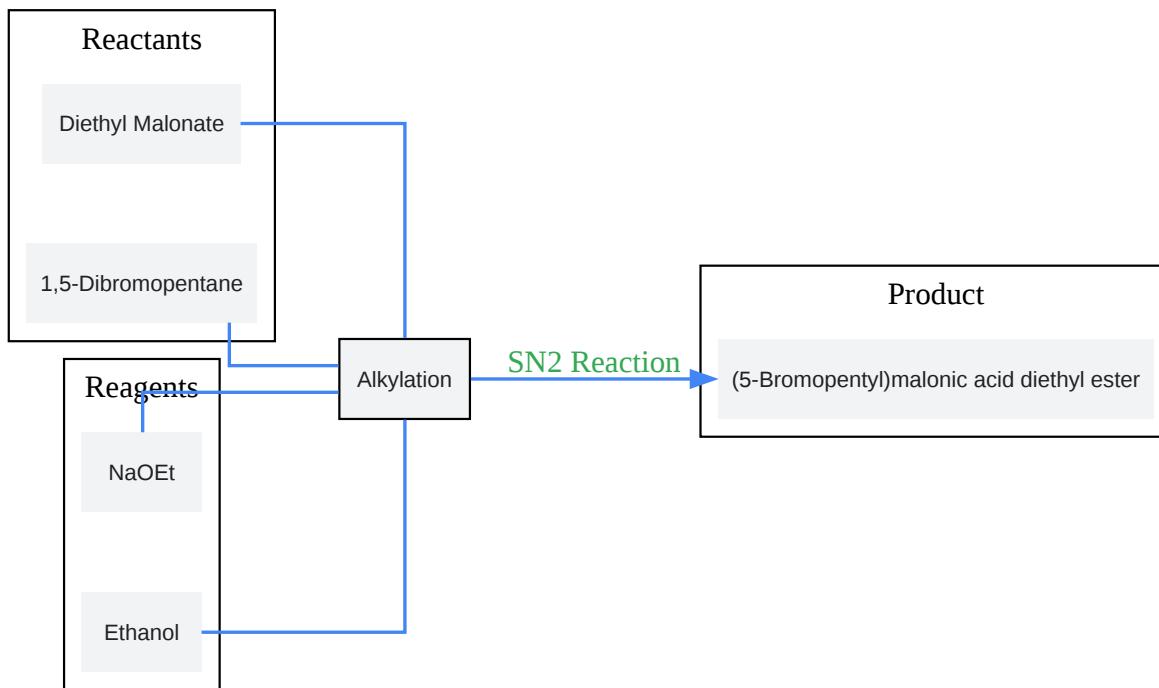
- Diethyl malonate
- 1,5-dibromopentane
- Sodium ethoxide (NaOEt)
- Absolute ethanol
- Diethyl ether
- Saturated sodium chloride solution

- Anhydrous sodium sulfate

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
- Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (e.g., 50°C).
- An excess of 1,5-dibromopentane is then added dropwise to the reaction mixture. Using an excess of the dihalide favors mono-alkylation.
- The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
- After cooling, the reaction mixture is poured into a mixture of diethyl ether and water.
- The organic layer is separated, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield diethyl (5-bromopentyl)malonate as a colorless to light yellow liquid.

Diagram 1: Synthesis of **(5-Bromopentyl)malonic acid diethyl ester**

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Caption: General reaction scheme for the synthesis of the title compound.

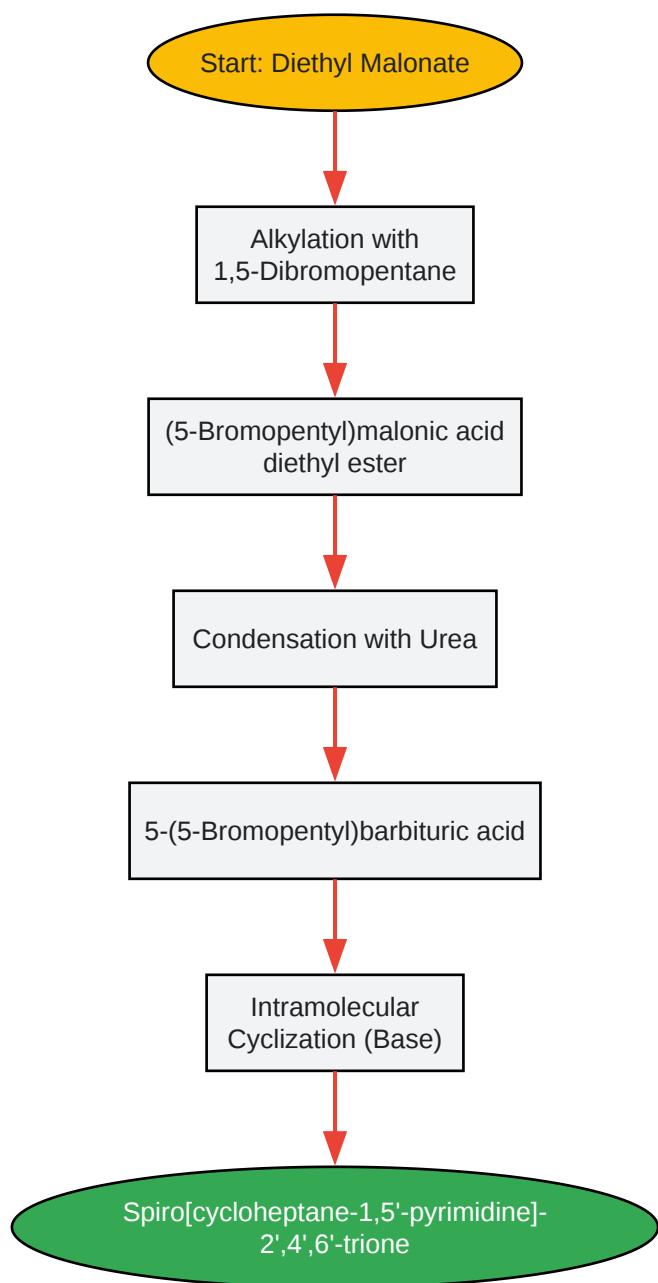
Applications as an Alkylating Agent

(5-Bromopentyl)malonic acid diethyl ester is a versatile bifunctional reagent. The malonate ester moiety can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a carboxylic acid. The terminal bromide allows for a second nucleophilic substitution, making it a valuable building block for the synthesis of a variety of carbocyclic and heterocyclic systems.

Synthesis of Spiro-barbiturates

One notable application of **(5-bromopentyl)malonic acid diethyl ester** is in the synthesis of spiro-barbiturates. These compounds are of interest in medicinal chemistry due to their potential biological activities.^[5] The synthesis involves an initial intermolecular alkylation followed by an intramolecular cyclization.

Diagram 2: General Workflow for Spiro-barbiturate Synthesis

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Caption: Synthetic workflow for spiro-barbiturates.

Experimental Protocol: Synthesis of 5-(5-Bromopentyl)barbituric Acid

This protocol describes the condensation of the title compound with urea, a key step towards spiro-barbiturates.

Materials:

- **(5-Bromopentyl)malonic acid diethyl ester**
- Urea
- Sodium ethoxide
- Absolute ethanol
- Hydrochloric acid

Procedure:

- In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
- Add **(5-Bromopentyl)malonic acid diethyl ester** to the sodium ethoxide solution.
- Add a solution of dry urea in hot absolute ethanol to the mixture.
- Reflux the reaction mixture for several hours. A white solid, the sodium salt of the barbiturate, will precipitate.
- After cooling, add water to dissolve the solid.
- Acidify the solution with hydrochloric acid to precipitate the 5-(5-bromopentyl)barbituric acid.
- Collect the product by filtration, wash with cold water, and dry.

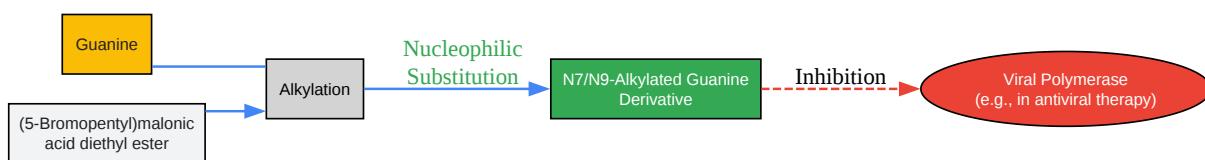
Table 2: Summary of Reaction Conditions for Barbiturate Synthesis

Step	Reagents	Solvent	Temperature	Duration
Sodium Ethoxide Preparation	Sodium, Absolute Ethanol	Absolute Ethanol	Reflux	Until Na dissolves
Condensation	(5-Bromopentyl)malonic acid diethyl ester, Urea, NaOEt	Absolute Ethanol	Reflux	7 hours
Work-up	Water, Hydrochloric Acid	Water	0°C to Room Temp.	N/A

Alkylation of Nucleobases for Antiviral Drug Development

The alkylating nature of **(5-bromopentyl)malonic acid diethyl ester** makes it a candidate for the N-alkylation of nucleobases, a common strategy in the development of antiviral and anticancer agents. For instance, alkylation of guanine at the N7 and N9 positions can lead to compounds with potential biological activity. While a specific synthesis of a known drug using the title compound is not readily available in the literature, the general principle is well-established.

Diagram 3: Conceptual Pathway for Nucleobase Alkylation



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Caption: Alkylation of guanine and its potential biological implication.

The resulting nucleoside analogs can act as chain terminators in viral DNA or RNA synthesis, a key mechanism for many antiviral drugs. The malonic ester portion of the molecule could be further modified to enhance solubility or target specific enzymes.

Conclusion

(5-Bromopentyl)malonic acid diethyl ester is a highly functionalized and reactive intermediate with significant potential in synthetic organic and medicinal chemistry. Its ability to undergo sequential alkylation and cyclization reactions makes it a valuable tool for constructing complex molecular architectures, including spirocyclic compounds and potentially modified nucleosides for therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in leveraging the synthetic utility of this versatile alkylating agent.

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